molecular formula C9H17NO B166963 4-[(E)-pent-1-enyl]morpholine CAS No. 132553-33-4

4-[(E)-pent-1-enyl]morpholine

Cat. No.: B166963
CAS No.: 132553-33-4
M. Wt: 155.24 g/mol
InChI Key: WOXMXYYZKGMTFP-SNAWJCMRSA-N
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Description

4-[(E)-Pent-1-enyl]morpholine is a morpholine derivative featuring a pentenyl substituent in the E-configuration at the 4-position of the morpholine ring. The morpholine core provides a six-membered ring with one oxygen and one nitrogen atom, conferring both polarity and hydrogen-bonding capacity.

Properties

CAS No.

132553-33-4

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-[(E)-pent-1-enyl]morpholine

InChI

InChI=1S/C9H17NO/c1-2-3-4-5-10-6-8-11-9-7-10/h4-5H,2-3,6-9H2,1H3/b5-4+

InChI Key

WOXMXYYZKGMTFP-SNAWJCMRSA-N

SMILES

CCCC=CN1CCOCC1

Isomeric SMILES

CCC/C=C/N1CCOCC1

Canonical SMILES

CCCC=CN1CCOCC1

Synonyms

Morpholine, 4-(1-pentenyl)-, (E)- (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-pent-1-enyl]morpholine typically involves the reaction of morpholine with 1-pentene under specific conditions. One common method is the nucleophilic addition of morpholine to 1-pentene in the presence of a catalyst, such as a Lewis acid. The reaction is carried out under controlled temperature and pressure to ensure the formation of the (E)-isomer.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-[(E)-pent-1-enyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The morpholine ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Products include epoxides and alcohols.

    Reduction: Saturated derivatives like (E)-1-morpholino-pentane.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-[(E)-pent-1-enyl]morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-pent-1-enyl]morpholine involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes and receptors, modulating their activity. The double bond in the pentene chain allows for various chemical modifications, enhancing the compound’s reactivity and binding affinity. Pathways involved include enzyme inhibition and receptor modulation, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The biological and physicochemical properties of morpholine derivatives are highly dependent on substituents. Key analogues and their structural distinctions include:

Compound Name Substituent Structure Key Structural Feature Impact on Activity/Properties
4-[(E)-Pent-1-enyl]morpholine Alkenyl chain (E-configuration) Flexibility, moderate lipophilicity Potential for membrane permeability
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine Pyrazole-phenoxyphenyl Aromatic heterocycle, π-π interactions Anti-trypanosomal activity (IC50 = 1.0 µM)
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine Naphthyloxy ethyl Bulky aromatic ether Moderate EP2 receptor potentiation
4-(1,3-Diphenyl-2-propyn-1-yl)morpholine Diphenylpropynyl Rigid acetylenic group Undisclosed biological activity

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Pyrazole and phenoxyphenyl groups () enhance target binding via π-π stacking but may reduce solubility. The alkenyl chain in this compound balances lipophilicity and flexibility, favoring passive diffusion.

Physicochemical Properties

Lipophilicity (cLog P) and solubility are critical determinants of drug-likeness:

Compound cLog P (Calculated) Solubility Profile
This compound ~3.5 (estimated) Moderate (alkenyl chain)
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine N/A Low (aromatic substituents)
4-(2-(Naphthalen-1-yloxy)ethyl)morpholine 4.2 Very low (bulky aromatic group)

Key Observations :

  • The pentenyl group likely confers a cLog P closer to 3.5, intermediate between aromatic morpholines (higher cLog P) and unsubstituted morpholine (cLog P ~0.6). This suggests improved membrane permeability compared to highly polar derivatives.
Anti-Parasitic Activity ():
  • Pyrazole-containing morpholine derivatives (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine) exhibit potent activity against Trypanosoma brucei (IC50 = 1.0 µM). Substitution with isoxazole or nitrophenyl groups reduces activity by 6- to 18-fold, highlighting the importance of the pyrazole ring .
  • Inference for this compound : The absence of an aromatic heterocycle may limit anti-parasitic efficacy unless paired with complementary pharmacophores.
Receptor Modulation ():
  • Trisubstituted pyrimidine-morpholine hybrids (e.g., CID2992168) show potent EP2 receptor modulation. Morpholine rings outperform piperidine or pyrrolidine analogues, emphasizing the role of oxygen in hydrogen bonding .
  • Inference : The pentenyl group may enhance hydrophobic interactions with receptor pockets, but its linear structure lacks the steric bulk of pyrimidine substituents.

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